Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine
Overview
Description
“Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine” is a compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, and antineoplastic drugs .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Synthesis and Bioactivity
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine and its derivatives have been extensively studied for their synthesis and biological activities. The compound has been used as a precursor or intermediate in the synthesis of various heterocyclic compounds. For instance, its derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing effectiveness against a range of microbial strains (Rajanarendar, Karunakar, & Srinivas, 2004), (Patel & Patel, 2017). Similar studies have focused on synthesizing and assessing the bioactivity of thiazole and its fused derivatives, often revealing significant antimicrobial properties (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Antimicrobial and Anticancer Activities
Research has also delved into synthesizing novel compounds using this chemical as a backbone and testing their antimicrobial and anticancer activities. Some studies have reported the synthesis of compounds like 5-Arylazothiazole and Pyrazolo[1,5-a] Pyrimidine derivatives containing the thiazole moiety and testing them for antimicrobial activity against various strains (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010). Other studies have synthesized and tested the anticancer activity of thiazol-4-amine derivatives against human cancer cell lines, highlighting their potential in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Analytical and Synthetic Studies
Further studies have explored the synthetic routes and analysis of compounds related to Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine. Research has focused on the synthesis of enantiomerically pure compounds and their cycloaddition reactions, providing insight into the stereochemistry and reactivity of these molecules (Gebert & Heimgartner, 2002). Additionally, studies involving the synthesis and characterization of carbazole derivatives have been conducted, revealing their potential antibacterial, antifungal, and anticancer activities (Sharma, Kumar, & Pathak, 2014).
Future Directions
Thiazole derivatives have been found to have diverse biological activities, making them a promising scaffold for the development of new drugs . Future research could focus on designing and developing different thiazole derivatives, including “Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine”, to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
properties
IUPAC Name |
N-methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-9(14-3)12-10(2)15-13(16-12)11-7-5-4-6-8-11/h4-9,14H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTLZINVBRVVNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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